molecular formula C20H21N3O2 B2540273 N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847593-61-7

N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2540273
CAS No.: 847593-61-7
M. Wt: 335.407
InChI Key: LLEHVLCZPCWRIM-UHFFFAOYSA-N
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Description

N'-(2,4-Dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a bifunctional oxamide derivative featuring a tryptamine moiety (via the 2-(1H-indol-3-yl)ethyl group) and a substituted aromatic ring (2,4-dimethylphenyl). This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole derivatives (e.g., serotonin, melatonin analogs) and the versatility of oxamides in drug design .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-7-8-17(14(2)11-13)23-20(25)19(24)21-10-9-15-12-22-18-6-4-3-5-16(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEHVLCZPCWRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322474
Record name N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847593-61-7
Record name N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 2,4-dimethylaniline with 3-(2-bromoethyl)-1H-indole in the presence of a base, followed by the addition of oxalyl chloride to form the oxamide linkage. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or potassium carbonate
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight Biological Activity/Application Reference(s)
N'-(2,4-Dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide Oxamide core; 2,4-dimethylphenyl and indolylethyl substituents 444.96* Not explicitly reported (likely exploratory)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Propanamide backbone; flurbiprofen-derived biphenyl and indolylethyl groups 428.48 Anti-inflammatory potential
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Simple hexanamide; indolylethyl group 272.38 Melatonin signaling modulation in malaria
N-(4-Acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Oxoacetamide; acetylphenyl and indolyl groups 320.34 Unreported (structural analog)
4-Chloro-N-{N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide Carbamimidoyl linkage; chloro-benzamide and dimethylphenyl substituents 444.96 Exploratory (limited availability: 2 mg)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide Oxoacetamide; dimethoxyphenyl and indolyl groups 382.42 Unreported (structural analog)

* Molecular weight calculated from formula in .

Physicochemical Properties

  • Solubility: Oxamides generally exhibit lower aqueous solubility than monocarboxamides (e.g., ) due to their rigid, planar structure.

Biological Activity

N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C20H21N3O2
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 5397-80-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole moiety is known for its ability to bind to receptors and enzymes, influencing multiple signaling pathways. The oxamide group may facilitate interactions with nucleophilic sites in proteins, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. For instance, in vitro assays on various cancer cell lines have shown that it can inhibit cell proliferation effectively.

Case Study: Antitumor Efficacy

In a study examining the compound's effects on lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were recorded:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
This compound6.75 ± 0.195.13 ± 0.974.01 ± 0.95

These results indicate a promising potential for this compound as an antitumor agent, particularly against the A549 and NCI-H358 cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.

Antimicrobial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12.5 μg/mL
S. aureus15 μg/mL
S. cerevisiae20 μg/mL

The compound showed significant inhibitory effects against these microorganisms, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the phenyl and indole substituents have been shown to alter potency and selectivity against different cancer cell lines.

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